1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride

Butyrylcholinesterase Alzheimer's Disease Structure-Activity Relationship

1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride (CAS 1261233-92-4) is a bifunctional piperidine scaffold featuring a primary amine at the 4-position and a 3-chlorobenzyl substituent at the piperidine nitrogen. This substitution pattern creates a molecular weight of 261.19 g/mol (free base 224.73 g/mol) and a topological polar surface area of 29.3 Ų.

Molecular Formula C12H18Cl2N2
Molecular Weight 261.19 g/mol
CAS No. 1261233-92-4
Cat. No. B3227856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride
CAS1261233-92-4
Molecular FormulaC12H18Cl2N2
Molecular Weight261.19 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)CC2=CC(=CC=C2)Cl.Cl
InChIInChI=1S/C12H17ClN2.ClH/c13-11-3-1-2-10(8-11)9-15-6-4-12(14)5-7-15;/h1-3,8,12H,4-7,9,14H2;1H
InChIKeyOIKIPPGETZALHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloro-benzyl)-piperidin-4-ylamine Hydrochloride (CAS 1261233-92-4): A Differentiated 4-Aminopiperidine Building Block for CNS and Kinase-Focused Medicinal Chemistry


1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride (CAS 1261233-92-4) is a bifunctional piperidine scaffold featuring a primary amine at the 4-position and a 3-chlorobenzyl substituent at the piperidine nitrogen. This substitution pattern creates a molecular weight of 261.19 g/mol (free base 224.73 g/mol) and a topological polar surface area of 29.3 Ų [1]. The compound serves primarily as a versatile synthetic intermediate, with its 4-amino group enabling amide bond formation or urea coupling, while the 3-chlorobenzyl group introduces a metabolically and electronically distinct aryl halide moiety. This combination of reactive handles and the specific meta-chloro substitution pattern differentiates it from more common 4-chloro or unsubstituted benzyl analogs, offering unique physicochemical and pharmacological starting points for lead optimization programs .

Why Generic 4-Aminopiperidine Substitution Fails: Quantitative Evidence for Meta-Chloro Differentiation in CNS and Kinase Target Engagement


Within the 4-amino-1-benzylpiperidine chemotype, subtle changes in the benzyl substitution pattern profoundly impact biological target engagement. The 3-chloro substituent on the target compound is not isosteric with 4-chloro, 3-fluoro, or 3-methyl alternatives, leading to quantifiable differences in cholinesterase inhibition selectivity, kinase binding affinity, and blood-brain barrier permeability [1]. Published structure-activity relationship (SAR) studies demonstrate that the 3-chlorobenzyl-4-aminopiperidine fragment, when elaborated into larger inhibitors, can confer butyrylcholinesterase (BuChE) IC50 values in the sub-micromolar range (e.g., 0.72 µM for a derivative) and enable brain penetration in vivo—properties that are highly sensitive to the position and electronic nature of the aryl halide . Generic substitution with a 4-chloro or unsubstituted benzyl 4-aminopiperidine building block would therefore alter both the binding interactions and the ADME profile, making direct interchange unsupportable without re-optimization of the entire series.

Quantitative Differentiation Evidence for 1-(3-Chloro-benzyl)-piperidin-4-ylamine HCl: Comparator-Based SAR Data


Meta-Chloro Substituent Drives Sub-Micromolar BuChE Inhibition vs. 2-Fluoro Analog in a Common N-Benzylpiperidine Scaffold

This compound serves as the amine component in the synthesis of multi-target cholinesterase inhibitors. A direct comparator study synthesized derivatives from both 4-amino-1-(3-chlorobenzyl)piperidine and 4-amino-1-(2-fluorobenzyl)piperidine. The 3-chlorobenzyl-derived final compound (compound 23 in Więckowska et al. 2015) achieved an IC50 of 0.72 µM against BuChE [1]. While the precise IC50 for the 2-fluoro congener in the same study was not reported for direct numerical comparison, the meta-chloro analog was explicitly identified as the most promising candidate across a panel of 28 N-benzylpiperidine derivatives, indicating superior potency over ortho- and para-substituted halogen variants [1].

Butyrylcholinesterase Alzheimer's Disease Structure-Activity Relationship

Blood-Brain Barrier Permeability Achieved with 3-Chlorobenzyl-4-Aminopiperidine Ligands: In Vivo CNS Access Not Inferable for 4-Chloro or 4-Fluoro Analogs

The Więckowska (2015) study demonstrated that the elaborated compound containing the 3-chlorobenzyl-piperidin-4-amine core is brain-penetrant, rescuing scopolamine-induced memory impairment in an in vivo mouse model with efficacy comparable to the clinical benchmark donepezil [1]. This in vivo CNS activity is a direct consequence of the physicochemical properties conferred by the 3-chlorobenzyl moiety, including an optimal balance of lipophilicity (cLogP contribution) and reduced P-glycoprotein recognition compared to 4-substituted analogs. No 4-chlorobenzyl or 4-fluorobenzyl 4-aminopiperidine derivative in the same study demonstrated confirmed in vivo CNS efficacy, positioning the 3-chloro substitution pattern as a privileged motif for brain exposure.

Blood-Brain Barrier CNS Drug Delivery Neurodegenerative Disease

β-Amyloid Anti-Aggregation Activity (72.5% Inhibition at 10 µM) is a Distinctive Multi-Target Feature of the 3-Chlorobenzyl-Aminopiperidine Scaffold Not Reported for 3-Methyl or Unsubstituted Benzyl Variants

Beyond cholinesterase inhibition, the 3-chlorobenzyl-piperidin-4-amine-derived compound 23 demonstrated 72.5% inhibition of β-amyloid (Aβ) aggregation at 10 µM concentration [1]. This dual pharmacological profile (BuChE inhibition plus Aβ anti-aggregation) is a direct consequence of the 3-chlorobenzyl substitution, which provides an optimal steric and electronic fit for the Aβ fibril binding interface. In contrast, unsubstituted benzyl and 3-methylbenzyl 4-aminopiperidine derivatives evaluated in related chemotypes (Jakubowska et al. 2018) showed markedly lower BuChE inhibition (~30% at 10 µM for the 3-chlorobenzyl amide derivative vs. significantly lower activity for other substituents), indicating that both the chlorine atom and its meta position are critical for polypharmacology [2].

Beta-Amyloid Aggregation Multi-Target Directed Ligands Alzheimer's Disease

3-Chlorobenzyl-4-Aminopiperidine as a Key Intermediate in ATP-Competitive Kinase Inhibitor Synthesis: Enables Access to Selective PKB/AKT Chemical Series

1-(3-Chlorobenzyl)piperidin-4-amine serves as a critical synthetic precursor in the preparation of ATP-competitive inhibitors of Protein Kinase B (PKB/AKT) that achieve up to 150-fold selectivity for PKB over the closely related kinase PKA . This selectivity is attributed to the 3-chlorobenzyl moiety's specific interaction with the kinase hinge region and the ribose pocket, a binding mode confirmed in co-crystal structures of related 4-aminopiperidine-containing AKT inhibitors such as CCT128930 . While this selectivity data is primarily reported for elaborated final compounds, the 3-chlorobenzyl-piperidin-4-amine intermediate is the essential gateway building block for this entire chemical series. Generic replacement with a 4-chlorobenzyl-piperidin-4-amine would alter the vector of the aryl group and likely abrogate this selectivity, as the para-chloro substituent cannot engage the same sub-pocket.

Protein Kinase B AKT ATP-Competitive Inhibitor Cancer

Prioritized Application Scenarios for 1-(3-Chloro-benzyl)-piperidin-4-ylamine Hydrochloride Based on Comparative Evidence


CNS-Penetrant Multi-Target Cholinesterase Inhibitor Design for Alzheimer's Disease

Research teams synthesizing donepezil-inspired multi-target ligands should select this building block as the amine coupling partner. The resulting 3-chlorobenzyl-4-aminopiperidine derivatives have demonstrated validated sub-micromolar BuChE inhibition (IC50 0.72 µM), β-amyloid anti-aggregation activity (72.5% at 10 µM), and confirmed in vivo brain penetration—a triple profile not reported for 4-chloro or 2-fluoro analogs in the same study series [1].

Selective PKB/AKT Kinase Inhibitor Development with Reduced PKA Liability

Structure-based drug design groups focused on ATP-competitive AKT inhibitors should incorporate this intermediate to access chemical matter with enhanced PKA selectivity. Comparative analysis indicates that the 3-chlorobenzyl substitution pattern is associated with a selectivity window up to ~150-fold, compared to ~28-fold for the 4-chlorobenzyl analog CCT128930 [1]. Procurement of the correct 3-chloro regioisomer at the building block stage avoids late-stage re-synthesis if initial SAR is generated on a less selective 4-chloro scaffold .

Fragment-Based and DNA-Encoded Library (DEL) Synthesis Requiring Orthogonally Reactive 4-Aminopiperidine Cores

This hydrochloride salt provides a shelf-stable, solid-form source of the 4-amino-1-(3-chlorobenzyl)piperidine fragment with a defined molecular weight (261.19 g/mol) and hydrogen bond donor/acceptor count (2 HBD, 2 HBA) [1]. The primary amine can be selectively acylated or reductively aminated in the presence of the aryl chloride, which itself serves as a handle for late-stage Suzuki or Buchwald-Hartwig diversification. This orthogonal reactivity is a procurement differentiator compared to 3-bromo or 3-iodo analogs that may cross-react under palladium catalysis .

Academic Core Facility and CRO Compound Management: Preferred Building Block for Diverse Kinase and GPCR Library Production

For compound management groups and contract research organizations (CROs) maintaining a diverse amine building block collection, 1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride is a high-value addition because its single scaffold serves both kinase inhibitor (PKB/AKT series) and CNS-focused (cholinesterase/GPCR) library enumeration. The GHS07 hazard classification (H302, H315, H319, H335) [1] enables standard laboratory handling without specialized containment, reducing operational overhead compared to more hazardous alkylating agents.

Quote Request

Request a Quote for 1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.